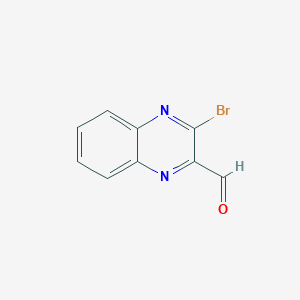
3-Bromoquinoxaline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromoquinoxaline-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrN2O and a molecular weight of 237.05 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5BrN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound, along with carbon and hydrogen. Physical And Chemical Properties Analysis
This compound has a molecular weight of 237.06 . and should be stored at temperatures between 2 and 8 degrees Celsius .Aplicaciones Científicas De Investigación
Biological Activity and Synthetic Methodologies for Antibacterial Agents
Research in the field of antibacterial agents, such as fluoroquinolones, demonstrates the importance of developing new compounds with broad-spectrum activity against various bacterial organisms. The synthetic methodologies for these compounds, including fluoroquinolones based on nalidixic acid (4-quinolone-3-carboxylates), have been a focal point of pharmaceutical research to synthesize more effective drugs. These efforts underscore the significance of exploring novel compounds, potentially including 3-Bromoquinoxaline-2-carbaldehyde, for their antibacterial properties and the development of new antibacterial agents (da Silva et al., 2003).
Chlorogenic Acid: A Model of Compound with Multiple Applications
Chlorogenic acid serves as a model for the diverse applications of a single compound in addressing metabolic syndrome and acting as a natural food additive with antioxidant properties. Its role in the food industry as an antimicrobial and antioxidant highlights the potential for compounds like this compound to be explored for similar multifaceted applications. This perspective is valuable in identifying new uses for chemical compounds in both pharmaceutical and food industries (Santana-Gálvez et al., 2017).
Analytical Methods in Determining Antioxidant Activity
The study of antioxidants is crucial in various fields, including food engineering and medicine. The review of analytical methods used to determine antioxidant activity, such as ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP tests, underscores the importance of understanding the chemical properties and activities of compounds. This knowledge is essential for controlling the formation of desired levels of bioactive compounds in foods and pharmaceuticals, which may relate to the exploration of this compound’s potential antioxidant properties (Munteanu & Apetrei, 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromoquinoxaline-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMPSZQDMGESNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

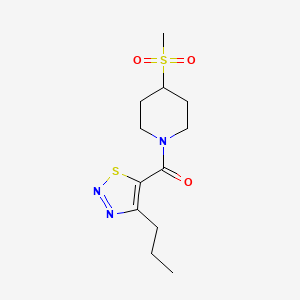
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)
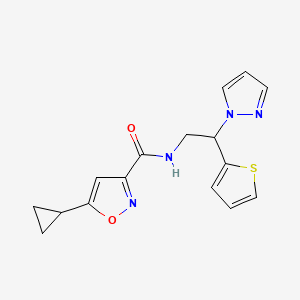

![1-ethyl-7-methyl-3-(9-methyl-6,9-diazaspiro[4.5]decane-6-carbonyl)-1,8-naphthyridin-4(1H)-one](/img/structure/B2717268.png)
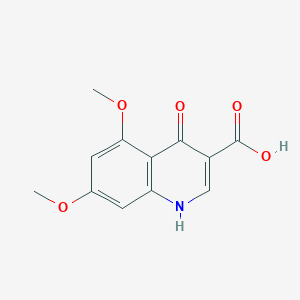
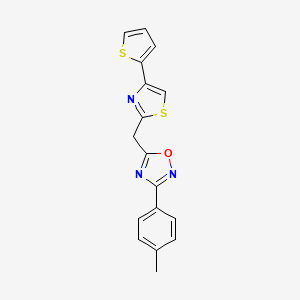
![2-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2717272.png)
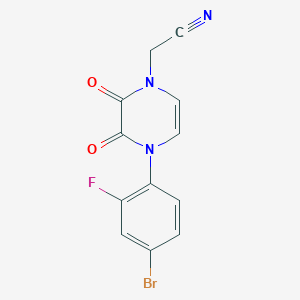

![N-(4-chlorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) thiophene-2-carboxylate](/img/structure/B2717279.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)